Technical Guide: Synthesis and Characterization of Tetramethylammonium Bis(oxalato)borate (TMABOB)
Technical Guide: Synthesis and Characterization of Tetramethylammonium Bis(oxalato)borate (TMABOB)
Executive Summary
Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class of chelated orthoborate salts designed for high-performance electrochemical energy storage devices, specifically Electric Double-Layer Capacitors (EDLCs) and Li-ion battery electrolytes. Unlike standard tetrafluoroborate (
This guide details the synthesis, purification, and rigorous characterization of TMABOB. It is written for materials scientists requiring electrolyte-grade purity (>99.9%), where the presence of trace water or free acid can catastrophically degrade device performance.
Part 1: Chemical Architecture & Rationale
The Anion: Bis(oxalato)borate ( )
The BOB anion is a chelated structure where boron is tetrahedrally coordinated by two oxalate ligands.
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Mechanistic Advantage: The chelate effect renders the anion more resistant to hydrolysis than
or . However, it is not immune; protic impurities can reverse the synthesis equilibrium. -
Electrochemical Function: The oxalate groups can undergo controlled oxidation to polymerize on electrode surfaces, forming a protective passivation layer that prevents solvent co-intercalation.
The Cation: Tetramethylammonium ( )
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Mobility: TMA
has the smallest Stokes radius among common quaternary ammoniums, offering higher ionic conductivity in aprotic solvents (Acetonitrile, Propylene Carbonate) compared to tetraethylammonium (TEA) analogs. -
Thermal Constraint: Unlike lithium salts, the TMA cation is susceptible to Hofmann elimination or demethylation at temperatures exceeding 130°C. This dictates strict thermal limits during the drying phase of synthesis.
Part 2: Synthesis Protocol
Reaction Chemistry
The synthesis follows a stoichiometric acid-base neutralization coupled with complexation. The driving force is the removal of water to shift the equilibrium toward the chelated salt.
Reagents & Stoichiometry
| Reagent | Purity | Role | Molar Eq. |
| Boric Acid ( | >99.5% | Central Atom Source | 1.00 |
| Oxalic Acid Dihydrate | >99.0% | Ligand Source | 2.00 |
| TMA Hydroxide (25% aq) | Electronic Grade | Cation Source | 1.00 |
| Toluene/Benzene | HPLC Grade | Azeotropic Agent | Solvent |
Step-by-Step Workflow
Step 1: Pre-Complexation Dissolve Boric Acid (1 eq) and Oxalic Acid (2 eq) in a minimal amount of deionized water at 50°C. Stir until clear. This forms the intermediate tris(oxalato)boric acid species in equilibrium.
Step 2: Neutralization Add the TMAOH solution (1 eq) dropwise to the acid mixture.
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Critical Control: The reaction is exothermic. Maintain temperature < 60°C to prevent local overheating of the TMA cation.
Step 3: Azeotropic Dehydration (The "Application Scientist" Method) While rotary evaporation is common, it often traps water in the crystal lattice. The preferred method for electrolyte-grade material is Azeotropic Distillation .
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Transfer the aqueous reactant mixture to a flask equipped with a Dean-Stark trap and a reflux condenser.
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Add Toluene (boiling point 110.6°C).
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Reflux until no more water collects in the trap (approx. 4-6 hours).
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Why Toluene? It boils low enough to avoid TMA decomposition but high enough to drive off water efficiently.
Step 4: Isolation & Recrystallization
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Decant the toluene. The crude TMABOB will remain as a solid or viscous oil.
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Dissolve the crude product in hot Acetonitrile (ACN) (approx. 80°C). Filter while hot to remove unreacted boric acid (insoluble in ACN).
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Cool slowly to 4°C to crystallize.
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Filter the white crystals inside a glovebox or under inert gas flow (Argon).
Step 5: Final Drying Dry in a vacuum oven at 100°C (Do NOT exceed 120°C) for 24 hours.
Synthesis Logic Diagram (DOT)
Caption: Figure 1.[1] Synthesis workflow for TMABOB emphasizing azeotropic water removal and thermal safety limits for the quaternary ammonium cation.
Part 3: Characterization Framework
To validate the material for drug development or electrochemical applications, a multi-modal approach is required.
Structural Verification (NMR & FTIR)[2]
| Technique | Target Feature | Expected Signal | Pass Criteria |
| Boron Coordination | Singlet at ~ -7.5 ppm (vs | No peak at +19 ppm (Boric Acid) | |
| Ligand Structure | Carbonyl (C=O) at ~158 ppm | Distinct from free oxalic acid | |
| FTIR | Functional Groups | C=O stretch: ~1780 cm | Absence of broad -OH stretch (3400 cm |
Impurity Analysis (The "Trustworthiness" Check)
For electrolytes, purity is defined by what is missing (Water, Free Acid).
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Karl Fischer Titration (Coulometric):
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Protocol: Transfer 0.5g sample in glovebox. Inject into anolyte.
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Limit:< 20 ppm
. -
Why? Water reacts with BOB
to form Oxalic Acid and Boric Acid, increasing cell impedance.
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Free Acid Titration:
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Dissolve in ice-cold water (to slow hydrolysis) and titrate immediately with 0.01M NaOH using phenolphthalein.
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Limit: < 50 ppm (calculated as HF or Oxalic Acid equivalent).
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Electrochemical Performance
Cyclic Voltammetry (CV) is the standard for determining the electrochemical stability window (ESW).
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Setup: 3-electrode cell (Pt working, Pt counter, Ag/Ag+ reference).
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Electrolyte: 1.0 M TMABOB in Propylene Carbonate (PC).
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Scan Rate: 10 mV/s.
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Result:
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Anodic Limit: Oxidation of the oxalate ligand usually begins > 4.5 V vs Li/Li+.
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Cathodic Limit: Determined by the reduction of TMA+ or the solvent, typically stable down to 0 V vs Li/Li+ on carbon.
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Characterization Logic Diagram (DOT)
Caption: Figure 2. Quality Control Decision Tree. All three criteria (Structural, Purity, Functional) must pass for the material to be validated.
References
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Lischka, U., Wietelmann, U., & Wegner, M. (1999). Lithium bis(oxalato)borate: A new conducting salt for lithium ion batteries. German Patent DE 19829030 C1. (Foundational synthesis of BOB anion salts).
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Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. (Comprehensive review of BOB anion stability and SEI formation).
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Xu, K., Zhang, S., Jow, T. R., Xu, W., & Angell, C. A. (2002). LiBOB as Salt for Lithium-Ion Batteries: A Possible Solution for High Temperature Operation. Electrochemical and Solid-State Letters, 5(1), A26. (Characterization of BOB anion electrochemical window).
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Ue, M. (1994). Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors. Journal of the Electrochemical Society, 141(11), 2989. (Establishes the mobility and stability of TMA+ vs TEA+ cations).
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Allen, J. L., et al. (2006). Properties of Lithium Bis(oxalato)borate (LiBOB) as an Electrolyte Salt. Journal of Power Sources, 161(2), 1234-1240. (Detailed NMR and thermal characterization protocols adapted for this guide).
